MS402

Epigenetics Bromodomain Selectivity

MS402 (CAS 1672684-68-2) is a rationally designed small-molecule inhibitor that selectively targets the first bromodomain (BD1) of Bromodomain and Extra-Terminal domain (BET) family proteins, specifically BRD4, BRD3, and BRD2. It functions by blocking the interaction between acetylated lysine residues on histones and the bromodomain binding pocket, thereby disrupting the recruitment of transcriptional machinery to chromatin.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.8 g/mol
Cat. No. B2502533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS402
Molecular FormulaC20H19ClN2O3
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCC1=C(CCC1=O)NC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)Cl
InChIInChI=1S/C20H19ClN2O3/c1-12-17(9-10-19(12)24)23-18-8-3-13(11-16(18)21)20(25)22-14-4-6-15(26-2)7-5-14/h3-8,11,23H,9-10H2,1-2H3,(H,22,25)
InChIKeyVZTVTSICPINUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MS402: A BD1-Selective BET Bromodomain Inhibitor for Th17-Driven Inflammatory Disease Research


MS402 (CAS 1672684-68-2) is a rationally designed small-molecule inhibitor that selectively targets the first bromodomain (BD1) of Bromodomain and Extra-Terminal domain (BET) family proteins, specifically BRD4, BRD3, and BRD2 [1]. It functions by blocking the interaction between acetylated lysine residues on histones and the bromodomain binding pocket, thereby disrupting the recruitment of transcriptional machinery to chromatin [2]. MS402 is distinguished by its ability to preferentially modulate transcription at specific immune gene loci, demonstrating a targeted functional profile .

MS402: Why Pan-BET Inhibitors Like JQ1 Cannot Substitute for BD1-Selective Research Applications


Pan-BET inhibitors such as JQ1 indiscriminately block both bromodomains (BD1 and BD2) of all BET proteins, leading to broad transcriptional consequences that obscure domain-specific biology and often result in significant toxicities that limit their therapeutic utility [1]. MS402, through its distinct BD1 selectivity, offers a refined pharmacological tool to dissect the specific roles of the N-terminal bromodomain without the confounding effects of BD2 inhibition [2]. This fundamental difference in molecular recognition translates to a more restricted transcriptional impact, as evidenced by its differential effects on gene expression and genomic occupancy compared to JQ1 [1].

MS402 Procurement Evidence Guide: Quantitative Differentiation for Domain-Selective BET Bromodomain Inhibition


MS402 Demonstrates ~9.3-Fold Binding Selectivity for BRD4-BD1 Over BRD4-BD2

MS402 exhibits a marked preference for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2). This is in direct contrast to pan-BET inhibitors like JQ1, which show minimal selectivity between the two domains [1].

Epigenetics Bromodomain Selectivity

MS402's BD1 Selectivity Translates to Reduced Impact on Housekeeping Gene Transcription Versus Pan-BET Inhibitor JQ1

While both MS402 and the pan-BET inhibitor JQ1 effectively displace BRD4 from Th17 signature gene loci and super-enhancers, MS402 exhibits a significantly reduced impact on the transcription of housekeeping genes [1]. This functional differentiation is a direct consequence of its domain selectivity.

Transcriptomics ChIP-seq Functional Selectivity

MS402 Functionally Spares Th1, Th2, and Treg Lineage Differentiation Compared to Broad Suppression by JQ1

MS402 selectively inhibits the differentiation of naïve CD4+ T cells into the Th17 lineage, while largely sparing other effector lineages. In contrast, the pan-BET inhibitor JQ1 broadly suppresses the differentiation of multiple Th cell subsets [1].

Immunology T-cell differentiation Lineage Specificity

In Vivo Efficacy in Colitis Model Achieved at Tolerated Doses with MS402

MS402 demonstrates therapeutic efficacy in a preclinical mouse model of T-cell transfer-induced colitis, a model of inflammatory bowel disease (IBD) driven by Th17 cells [1]. This contrasts with pan-BET inhibitors like JQ1, which can exhibit dose-limiting toxicities in vivo [1].

In Vivo Inflammatory Bowel Disease Pharmacodynamics

MS402 Applications: Procuring BD1-Selective Tool Compound for Th17 and Inflammatory Disease Research


Dissecting BRD4-BD1 Specific Transcriptional Regulation in Immune Cells

In studies aimed at mapping the genome-wide binding landscape of BRD4 or defining the transcriptional networks uniquely controlled by the BD1 domain, MS402 serves as a critical probe [1]. Its ~9.3-fold selectivity for BD1 over BD2, validated by ChIP-seq and RNA-seq comparisons against JQ1, allows researchers to attribute observed transcriptional changes specifically to BD1 inhibition, avoiding the confounding data that results from pan-BET compound treatment [1].

Validating Th17 Cell-Specific Biology Without Compromising Global T-Cell Lineage Integrity

For immunologists studying the role of BET proteins in T-cell fate decisions, MS402 is the optimal tool to selectively modulate Th17 differentiation [1]. As demonstrated by quantitative flow cytometry, MS402 inhibits IL-17 expression in Th17 cells while minimally affecting IFN-γ production in Th1 cells and having no effect on Th2 or Treg differentiation [1]. This functional lineage selectivity is not achievable with pan-BET inhibitors, enabling more precise genetic and functional dissection of Th17-driven pathways.

Establishing Preclinical Proof-of-Concept for BD1-Targeted Therapy in Inflammatory Bowel Disease (IBD)

MS402 is the compound of choice for in vivo studies designed to assess the therapeutic potential of BD1 inhibition in T-cell-driven inflammatory disorders [1]. In a murine T-cell transfer colitis model, MS402 treatment effectively prevented and ameliorated disease, reversing body weight loss and reducing colon pathology when administered therapeutically [1]. This establishes a direct link between BD1-selective pharmacology and disease modification, providing a clear rationale for pursuing BD1-selective strategies over less-tolerated pan-BET approaches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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